Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate is a chemical compound with the molecular formula C9H10F3N3O4 It is characterized by the presence of a trifluoromethyl group, a nitropyrazole moiety, and an ethyl ester functional group
Preparation Methods
The synthesis of Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitropyrazole moiety: This step involves the nitration of pyrazole to form 3-nitropyrazole.
Introduction of the trifluoromethyl group: This can be achieved through the reaction of a suitable precursor with a trifluoromethylating agent.
Esterification: The final step involves the esterification of the intermediate compound with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The nitropyrazole moiety can undergo oxidation to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl and nitropyrazole groups into target molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitropyrazole moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluoro-2-butynoate: This compound also contains a trifluoromethyl group but differs in its alkyne functional group.
Ethyl 4,4,4-trifluoro-3-oxobutanoate: This compound has a similar trifluoromethyl group but contains a keto group instead of a nitropyrazole moiety.
The uniqueness of this compound lies in its combination of trifluoromethyl, nitropyrazole, and ethyl ester functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-(3-nitropyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O4/c1-2-19-8(16)5-6(9(10,11)12)14-4-3-7(13-14)15(17)18/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBCGEPFWBVNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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